

Trimethylsulfonium Salts: A Green Chemistry Approach to Methylation and Beyond

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trimethylsulfonium**

Cat. No.: **B1222738**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift Towards Greener Methyllating Agents

Methylation is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. However, traditional methylating agents such as dimethyl sulfate and methyl iodide are notoriously toxic, carcinogenic, and generate significant hazardous waste, posing substantial environmental and safety concerns.^[1] The principles of green chemistry necessitate a shift towards safer, more sustainable alternatives. **Trimethylsulfonium** (TMS) salts have emerged as promising green methylation reagents, offering a compelling combination of reactivity, selectivity, and a more favorable environmental profile.^[2] This technical guide provides a comprehensive overview of the application of **trimethylsulfonium** salts in green chemistry, with a focus on their use in methylation and other key synthetic transformations.

Trimethylsulfonium Salts as Green Reagents

Trimethylsulfonium salts, such as **trimethylsulfonium** chloride, bromide, and iodide, and their oxidized counterpart, trimethylsulfoxonium iodide, are versatile reagents in organic synthesis.^[3] Their "green" credentials stem from several key characteristics:

- Reduced Toxicity: Compared to traditional methylating agents, **trimethylsulfonium** salts generally exhibit lower toxicity.[2]
- Generation from Benign Precursors: The synthesis of some **trimethylsulfonium** salts can be achieved from relatively benign starting materials like dimethyl sulfide, a byproduct of the Kraft pulping process, and methyl halides or dimethyl carbonate.[3][4]
- High Reactivity and Selectivity: These reagents can achieve high yields and selectivity in various reactions, minimizing the formation of byproducts.[2][5]
- Milder Reaction Conditions: Many reactions involving **trimethylsulfonium** salts can be carried out under milder conditions than those required for traditional methods.[6]

Synthesis of Trimethylsulfonium Salts

The synthesis of **trimethylsulfonium** halides is typically achieved through the reaction of dimethyl sulfide with a methyl halide.[3][7] A greener approach involves carrying out this reaction in water, which can reduce the need for organic solvents.[8]

Table 1: Synthesis of **Trimethylsulfonium** Halides

Starting Materials	Product	Reaction Conditions	Yield (%)	Reference
Dimethyl sulfide, Methyl chloride, Sodium sulfide nonahydrate, Methanol	Trimethylsulfoniun chloride	65°C, 10 h in an autoclave	96.0	[4]
Dimethyl sulfide, Methyl chloride, Sodium sulfide nonahydrate, Methanol	Trimethylsulfoniun chloride	90°C, 6 h in an autoclave	>99	[4]
Dimethyl sulfide, Methyl chloride, Methanol, Sodium iodide	Trimethylsulfoniun chloride	59°C, 17 h under pressure (72 psig)	74.3	[8]
Dimethyl sulfide, Methyl bromide, Water	Trimethylsulfoniun bromide	58-60°C, 3 h under pressure (60 psig)	97.5	[8]

Applications in Green Synthesis Methylation Reactions

Trimethylsulfonium salts are effective methylating agents for a variety of functional groups, including phenols, carboxylic acids, and N-heterocycles.^{[5][9]} Trimethylsulfoxonium iodide, in particular, has been highlighted as a green and efficient reagent for the site-selective methylation of carbohydrates.^[2]

Table 2: Comparison of Methylating Agents for O-Methylation of Phenol

Methylation Agent	Base	Solvent	Temperature (°C)	Yield (%)	Atom Economy (%)	Reference
Dimethyl Sulfate (DMS)	NaOH	Water	Reflux	~90	48.4	[10] [11]
Dimethyl Carbonate (DMC)	K ₂ CO ₃	DMF	120	95	83.3	[10] [11]
Trimethylsulfonium Iodide (Calculated)	K ₂ CO ₃	DMF	120	Assumed 95	44.9	Calculated

Atom economy was calculated for the formation of anisole from phenol. The calculation for **trimethylsulfonium** iodide assumes a similar yield to DMC for comparative purposes.

Table 3: Methylation of N-Heterocycles with Trimethylsulfoxonium Salts[\[5\]](#)

Substrate	Product	Yield (%)
Pyrazinone derivative	C3-methylated pyrazinone	90
Quinoxalinone derivative	C3-methylated quinoxalinone	94
Azauracil ribonucleoside	Methylated azauracil ribonucleoside	91

Corey-Chaykovsky Reaction: A Green Route to Epoxides and Cyclopropanes

The Corey-Chaykovsky reaction utilizes sulfur ylides, generated *in situ* from **trimethylsulfonium** or trimethylsulfoxonium salts, to convert aldehydes and ketones to epoxides, and α,β -unsaturated carbonyls to cyclopropanes.[\[12\]](#)[\[13\]](#) This reaction is a powerful

tool in organic synthesis and can be considered a greener alternative to other epoxidation methods that may use more hazardous reagents.[6]

Table 4: Yields for the Corey-Chaykovsky Epoxidation of Benzaldehyde

Sulfonium Salt	Base	Solvent	Yield of Styrene Oxide (%)	Reference
Trimethylsulfonium iodide	NaH	DMSO/THF	92	[12]
Trimethylsulfoxonium iodide	NaH	DMSO	85	[12]

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the "greenness" of a chemical process, several metrics have been developed, with Atom Economy (AE) and the Environmental Factor (E-Factor) being two of the most common.[9][14]

- Atom Economy (% AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product.[9] A higher atom economy indicates a more efficient and less wasteful process. % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
- Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[14] A lower E-Factor signifies a greener process. E-Factor = (Total Mass of Waste / Mass of Product)

Table 5: Calculated Green Metrics for the Methylation of Phenol to Anisole

Methylating Agent	Reaction	Atom Economy (%)	E-Factor (assuming 90% yield)
Dimethyl Sulfate	$\text{C}_6\text{H}_5\text{OH} + (\text{CH}_3)_2\text{SO}_4$ + 2NaOH → $\text{C}_6\text{H}_5\text{OCH}_3 + \text{Na}_2\text{SO}_4$ + 2H ₂ O	48.4	1.34
Dimethyl Carbonate	$\text{C}_6\text{H}_5\text{OH} + (\text{CH}_3)_2\text{CO}_3$ + K ₂ CO ₃ → $\text{C}_6\text{H}_5\text{OCH}_3 + \text{KHCO}_3$ + CH ₃ OK	83.3	0.38
Trimethylsulfonium Iodide	$\text{C}_6\text{H}_5\text{OH} + (\text{CH}_3)_3\text{Si} +$ K ₂ CO ₃ → $\text{C}_6\text{H}_5\text{OCH}_3$ + (CH ₃) ₂ S + KI + KHCO ₃	44.9	1.71

Calculations are based on stoichiometric reactions. The E-Factor calculation assumes a 90% yield and that all other reactants and byproducts constitute waste.

While the atom economy for **trimethylsulfonium** iodide in this specific reaction is lower than that of dimethyl carbonate, it is important to consider the entire life cycle and toxicity profile of the reagents. Dimethyl carbonate is considered a very green reagent, while dimethyl sulfate is highly toxic.^[1] **Trimethylsulfonium** salts offer a compromise with moderate atom economy and significantly reduced toxicity compared to traditional reagents.

Experimental Protocols

Synthesis of Trimethylsulfonium Chloride[5]

Materials:

- Sodium sulfide nonahydrate (12.0 g)
- Anhydrous methanol (30 mL)
- Methyl chloride (15.2 g)

- 50 mL tetrafluoroethylene-lined autoclave

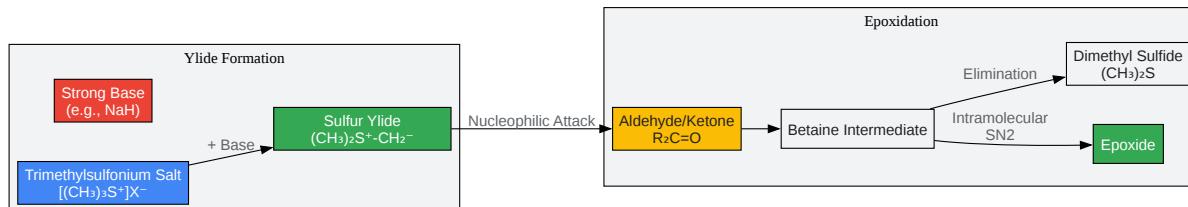
Procedure:

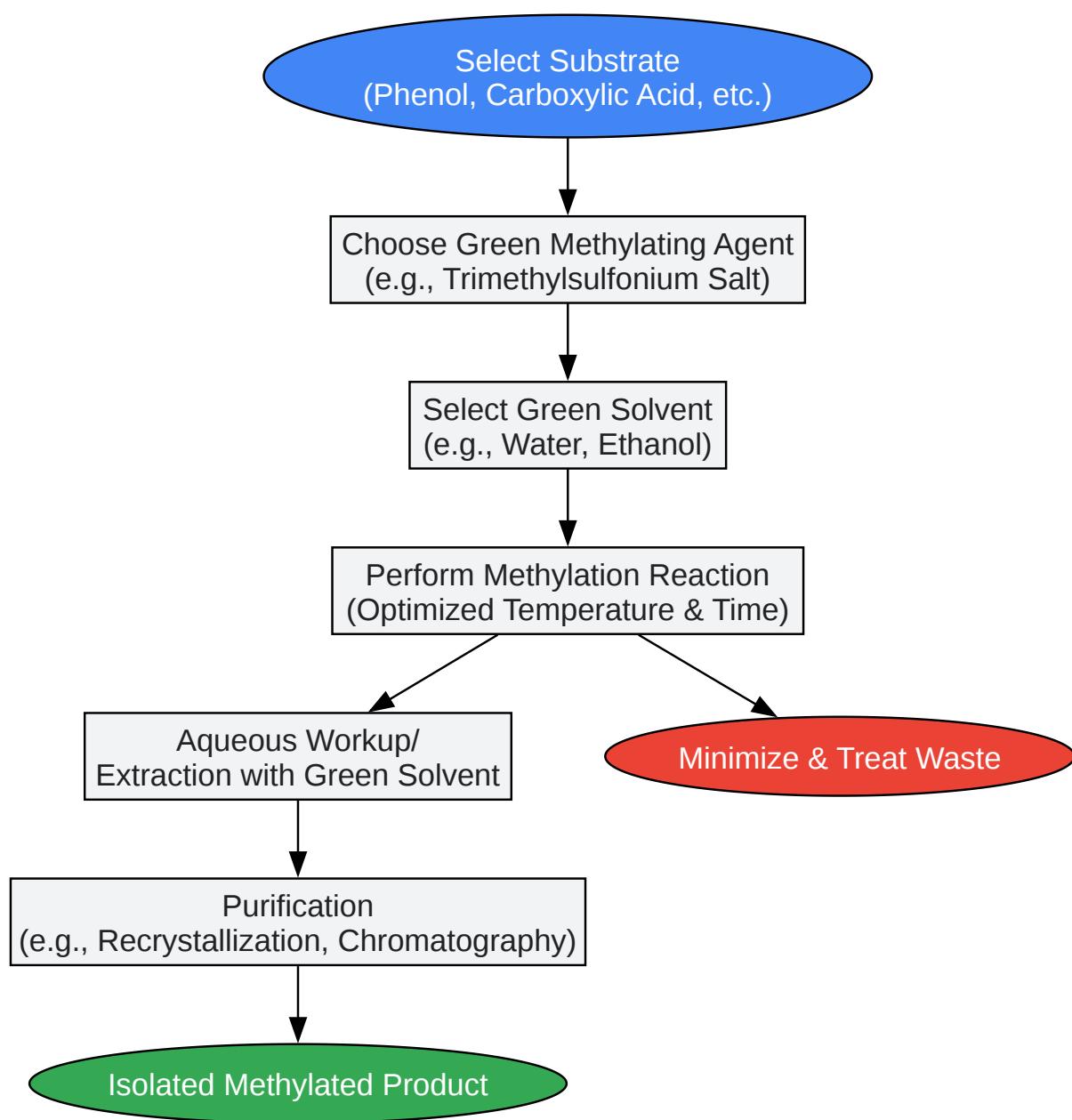
- Add sodium sulfide nonahydrate and anhydrous methanol to the autoclave.
- At a low temperature, feed in the methyl chloride.
- Seal the autoclave and heat to an external bath temperature of 65°C for 10 hours.
- After cooling, filter the reaction solution.
- Remove the solvent by rotary evaporation to obtain the crude white solid product.
- The reported yield for this procedure is 96.0%.

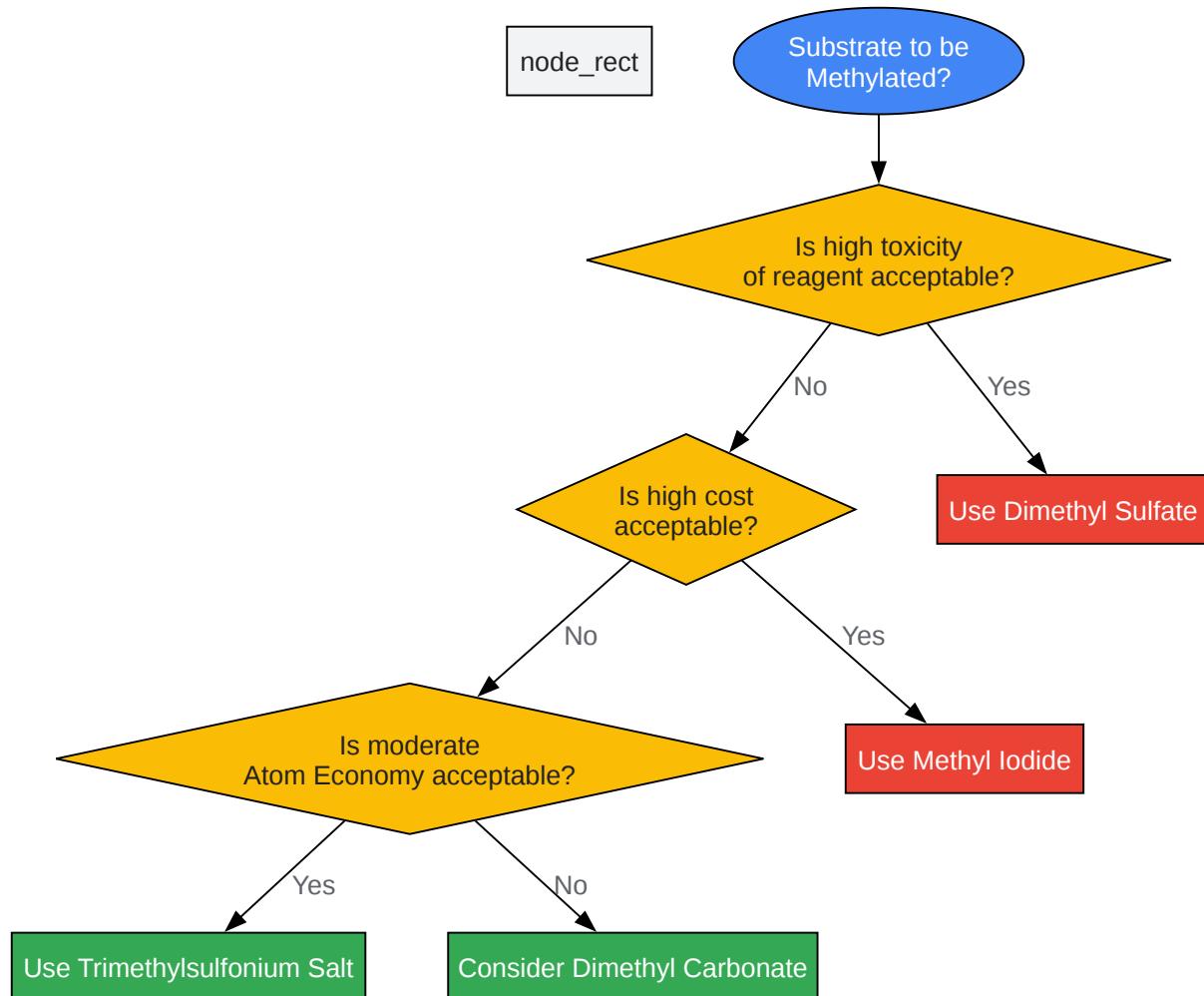
Corey-Chaykovsky Epoxidation of Benzaldehyde[13]

Materials:

- **Trimethylsulfonium** iodide
- Sodium hydride (NaH)
- Dimethyl sulfoxide (DMSO)
- Tetrahydrofuran (THF)
- Benzaldehyde


Procedure:


- Prepare the sulfur ylide in situ by reacting **trimethylsulfonium** iodide with a strong base like sodium hydride in a solvent mixture of DMSO and THF.
- To this ylide solution, add benzaldehyde.
- The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by intramolecular cyclization to form the epoxide and dimethyl sulfide as a byproduct.


- The reaction typically gives a high yield of styrene oxide.

Visualizing Reaction Pathways and Workflows

Corey-Chaykovsky Reaction Mechanism

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 8. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 9. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 10. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 13. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 14. Welcome to www.sheldon.nl [sheldon.nl]
- To cite this document: BenchChem. [Trimethylsulfonium Salts: A Green Chemistry Approach to Methylation and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222738#trimethylsulfonium-salts-in-green-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com